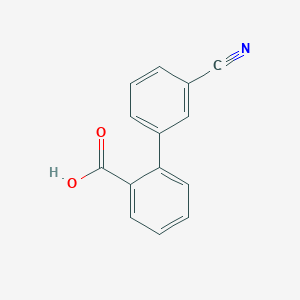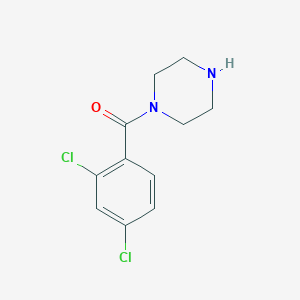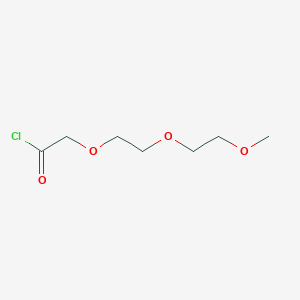![molecular formula C11H16ClN3O3 B1620566 1-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)propan-2-ol CAS No. 330634-22-5](/img/structure/B1620566.png)
1-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)propan-2-ol
説明
This compound, also known as 1-((2-[(4-Chloro-2-nitrophenyl)amino]ethyl)amino)propan-2-ol, has the molecular formula C11H16ClN3O3 and a molecular weight of 273.72 . It is a main product of BOC Sciences .
Molecular Structure Analysis
The compound has a complex structure that includes a nitrophenyl group, an aminoethyl group, and a propan-2-ol group . The InChI key is SFBLWALWAIFDJS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.332 g/cm3 and a predicted boiling point of 474.6°C at 760 mmHg .科学的研究の応用
Optical Storage in Polymers
Nitrophenyl compounds like 1-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)propan-2-ol have been utilized in the field of reversible optical storage within polymers. A study by Meng, Natansohn, Barrett, and Rochon (1996) demonstrates the synthesis of copolymers incorporating nitrophenyl derivatives. These materials exhibit properties such as photoinduced birefringence, suggesting potential applications in optical data storage technologies (Meng, Natansohn, Barrett, & Rochon, 1996).
Asymmetric Synthesis
Chiral amino alcohol-based ligands, similar in structure to 1-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)propan-2-ol, have been developed for asymmetric synthesis applications. Jiang and Si (2004) reported using such ligands for the enantioselective alkynylation of chloral, indicating their significance in producing chiral compounds with potential pharmaceutical applications (Jiang & Si, 2004).
Antimalarial Activity
Compounds structurally related to 1-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)propan-2-ol have been investigated for their antimalarial properties. Werbel, Cook, Elslager, Hung, Johnson, Kesten, Mcnamara, Ortwine, and Worth (1986) synthesized a series of amino and nitrophenyl derivatives and assessed their efficacy against malaria, revealing potential therapeutic applications (Werbel et al., 1986).
Peptide Synthesis
The nitrophenyl group, a key feature of 1-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)propan-2-ol, has been used in peptide synthesis. Amaral (1969) explored the use of a similar group for carboxyl-group protection in peptides, highlighting the compound's relevance in the synthesis and design of peptides (Amaral, 1969).
特性
IUPAC Name |
1-[2-(4-chloro-2-nitroanilino)ethylamino]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O3/c1-8(16)7-13-4-5-14-10-3-2-9(12)6-11(10)15(17)18/h2-3,6,8,13-14,16H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBLWALWAIFDJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCNC1=C(C=C(C=C1)Cl)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90386587 | |
| Record name | 1-({2-[(4-chloro-2-nitrophenyl)amino]ethyl}amino)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)propan-2-ol | |
CAS RN |
330634-22-5 | |
| Record name | 1-({2-[(4-chloro-2-nitrophenyl)amino]ethyl}amino)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N1-[2-(acetylamino)-4,5-dichlorophenyl]acetamide](/img/structure/B1620485.png)









![Potassium (2S,5R,6R)-6-(4-azidobenzamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1620501.png)

